molecular formula C19H15ClN4 B11439321 6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11439321
M. Wt: 334.8 g/mol
InChI Key: DPUWESYDAWLPBI-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a chloro group, a methylphenyl group, and a pyridinyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

    Introduction of the Pyridinyl Group: This can be achieved through a nucleophilic substitution reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including signal transduction and enzyme inhibition.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridine: Lacks the amine group, which may affect its reactivity and biological activity.

    6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.

Uniqueness

6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

6-chloro-N-(4-methylphenyl)-2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-4-7-16(8-5-13)22-19-18(14-3-2-10-21-11-14)23-17-9-6-15(20)12-24(17)19/h2-12,22H,1H3

InChI Key

DPUWESYDAWLPBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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